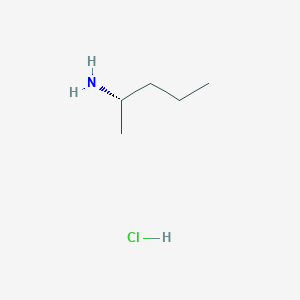
1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene
Overview
Description
“1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene” is a chemical compound with the molecular weight of 255.03 . Its IUPAC name is 3-bromophenyl 2,2,2-trifluoroethyl ether . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure.It is stored at room temperature . The physical form of this compound is liquid .
Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, demonstrates significant potential as a starting material for various organometallic syntheses. Its utility is showcased through the preparation of synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates. This versatility underscores the compound's role in facilitating the creation of complex organometallic structures, highlighting its importance in synthetic chemistry (Porwisiak & Schlosser, 1996).
Radiosynthesis and Labeling Agents
The synthesis of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, alongside a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes through nucleophilic substitution reactions, indicates the potential of such compounds as bifunctional labeling agents. These developments are crucial for enhancing the specificity and efficiency of radiolabeled compounds, which are essential in medical diagnostics and research (Namolingam et al., 2001).
Antimicrobial Applications
The synthesis of novel compounds with variations on the benzene ring, including fluoro, bromo, and other groups, has shown potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria and fungi. This suggests a potential application of such compounds in developing new antimicrobial agents, which could be crucial in addressing the growing problem of antibiotic resistance (Liaras et al., 2011).
Solid-State Structures and Interactions
The examination of solid-state structures of bromo- and fluoro-substituted compounds has provided insights into the interchangeability of halogen and ethynyl substituents on benzene rings, affecting their solid-state packing. Such studies are fundamental in understanding molecular interactions and designing materials with specific properties (Robinson et al., 1998).
Synthesis of Fluorinated Compounds
Research into the formation of fluoroalkoxy benzenes, including the reaction of electrophilic haloalkyl fluoride with nucleophilic phenol derivatives, has significant implications for synthesizing fluorinated compounds. These compounds have widespread applications in polymers, pharmaceuticals, pesticides, and as blood substitutes, demonstrating the compound's versatility in contributing to various fields (Gupton et al., 1982).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific safety hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product .
Mechanism of Action
Target of Action
The primary targets of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles.
Biochemical Pathways
Given its structure, it may be involved in reactions such as friedel crafts acylation and nitration .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
properties
IUPAC Name |
1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-7-1-6(2-8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCFZRUWXJLPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




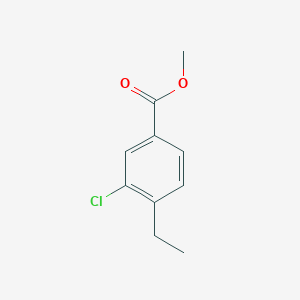
![1-[3-Fluoro-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1406964.png)
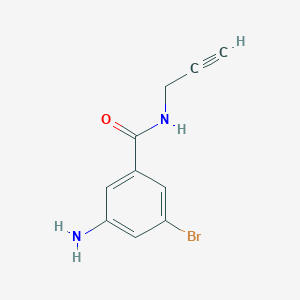

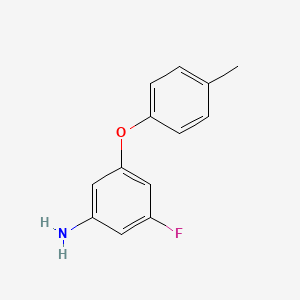
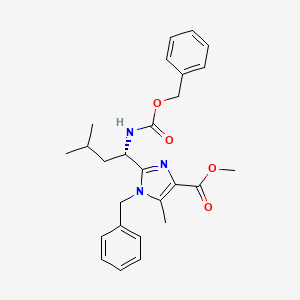
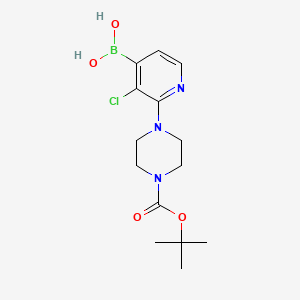


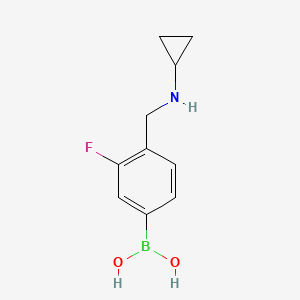
![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406981.png)
![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)
